molecular formula C13H10O2S B072160 2-(Phenylthio)benzoic acid CAS No. 1527-12-4

2-(Phenylthio)benzoic acid

Cat. No.: B072160
CAS No.: 1527-12-4
M. Wt: 230.28 g/mol
InChI Key: PMLBXJKQYSENQH-UHFFFAOYSA-N
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Description

2-(Phenylthio)benzoic acid is an organic compound with the molecular formula C13H10O2S. It is characterized by a benzoic acid core with a phenylthio substituent at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Phenylthio)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoic acid with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Phenylthio)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has shown potential as an antimicrobial and antitumor agent.

    Medicine: Research indicates its potential use in developing new pharmaceuticals for treating infections and cancer.

    Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 2-(Phenylsulfanyl)benzoic acid
  • 2-(Phenylthio)ethyl benzoate

Comparison: 2-(Phenylthio)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

IUPAC Name

2-phenylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10O2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLBXJKQYSENQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061754
Record name Benzoic acid, 2-(phenylthio)-
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Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1527-12-4
Record name 2-(Phenylthio)benzoic acid
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Record name 2-(Phenylthio)benzoic acid
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Record name 2-(Phenylthio)benzoic acid
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Record name Benzoic acid, 2-(phenylthio)-
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Synthesis routes and methods I

Procedure details

5.6 g (0.10 mol) potassium hydroxide, 7 ml water, 30 ml benzene and 7.7 g (0.05 mol) thiosalicyclic acid were combined and heated at reflux under a Dean Stark trap. After the water had been collected, 50 ml of dimethylformamide was added and the mixture slowly heated to 140°-150° C. to remove the benzene. An additional 10 ml of dimethylformamide and 0.25 g (1.75 mmol) of cuprous oxide were then added. 5.8 ml (0.051 mol) of iodobenzene was slowly added over a period of 20 minutes while the temperature was maintained at 140°-150° C. The reaction mixture gradually became a solution and gentle reflux was continued for 18 hours. The mixture was then cooled and poured over ice. The pH was adjusted to 10.0 and precipitated solids removed by filtration. The filtrate was washed with two portions of ethyl acetate (the organics were discarded) and adjusted to pH 2.5 with 1N HCl. A precipitate formed which was collected by filtration and then recrystallized from aqueous isopropanol to yield 9.5 g (83%) of the title compound.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
5.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous oxide
Quantity
0.25 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Yield
83%

Synthesis routes and methods II

Procedure details

Anthranilic acid (41.0 g, 300 mmol) is dissolved in 200 mL of water, then 64 mL of HCl is added. The solution is cooled to 0° C. and diazotized with a solution of NaNO2 (22 g, 319 mmol) in 45 mL of water. The diazonium salt solution is stirred at 0° C. for 30 min. and then is kept at 0° C. while it is added dropwise during the course of 2.5 hours to a rapidly stirring, 0° C. solution of thiophenol (34.0 g, 309 mmol) in 300 mL of water containing 60 g (1500 mmol) of NaOH and 3 g of copper powder. Caution is exercised during the addition because of the explosive nature of diazo sulfide which can accumulate during addition. The mixture is stirred at 0° C. for 1 hour, allowed to warm to 25° C. overnight and then heated in a steam bath for 1 hour. The mixture is cooled and the solid is removed by filtration and washed with 200 mL of cold water. The combined filtrates are acidified with concentrated HCl, and the brown precipitate is collected and recrystallized successively with ethanol, ethanol-water (3:2) and benzene-hexane to give 2-carboxydiphenyl sulfide. 2-Carboxydiphenyl sulfide is dissolved in 100 mL of methanol and chilled to 0° C., then poured into a 100 mL of aqueous 0.51 M sodium metaperiodate at 0° C. The mixture is stirred overnight, then the solvent is evaporated. The solid residue is washed with water and recrystallized from ethanol-water to give 2-carboxydiphenyl sulfoxide. Other examples of the synthesis of 2-carboxydiphenyl sulfoxide can be found in the following references: Mayer, F., Chem. Ber. (1909), 42:3047; Weedon, et al., Am. Chem. J. (1905), 33:392-402; Brannigan, et al., J Med. Chem. (1976), 19:798; Livant, Martin, J. Am. Chem. Soc. (1977), 99:5761; Brown, et al., J. Chem. Soc. Perkin Trans. I(1972), 2842; Dhareshwar, Hosangadi, Indian J. Chem. Sec. B (1978), 16:143.
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 g
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
34 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
copper
Quantity
3 g
Type
catalyst
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
[Compound]
Name
diazo sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
45 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-(Phenylthio)benzoic acid used in the synthesis of 1,3,4-oxadiazoles?

A1: According to the research, this compound is first converted to its corresponding hydrazide. This hydrazide then reacts with cyanogen bromide in the presence of sodium bicarbonate and dioxane to yield 2-amino-5[2-(phenylthio)phenyl]-1,3,4-oxadiazole. []

Q2: What are the potential applications of 1,3,4-oxadiazoles synthesized from this compound?

A2: While the abstract does not specify the exact applications of the synthesized 1,3,4-oxadiazole derivative, it mentions that substituted 1,3,4-oxadiazoles, in general, possess a broad range of pharmacological and biological activities. These include muscle relaxant, antimitotic, analgesic, anti-inflammatory, anticonvulsive, diuretic, and anti-emetic properties. [] Further research would be needed to determine the specific activity profile of 2-amino-5[2-(phenylthio)phenyl]-1,3,4-oxadiazole.

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